Precision Synthesis & Characterization: Methyl 5-bromo-4-methoxythiophene-3-carboxylate
Precision Synthesis & Characterization: Methyl 5-bromo-4-methoxythiophene-3-carboxylate
[1]
Executive Summary
Target Molecule: Methyl 5-bromo-4-methoxythiophene-3-carboxylate Application: High-value scaffold for medicinal chemistry, specifically as a bioisostere for polysubstituted phenyl rings in kinase inhibitors and GPCR ligands.[1] The C5-bromide allows for selective Suzuki/Stille couplings, while the C3-ester provides a handle for heterocycle formation (e.g., thienopyrimidines).[1]
This technical guide outlines a robust, scalable synthetic route designed to maximize regioselectivity. Unlike generic protocols, this workflow addresses the specific electronic conflict between the C3-ester (deactivating) and C4-methoxy (activating) groups to ensure exclusive C5-bromination without contaminating the C2-position.[1]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the orthogonal reactivity of the thiophene ring.[2] The C4-methoxy group is the primary director.[1]
-
Disconnection: The C5-Br bond is formed last via Electrophilic Aromatic Substitution (EAS).[1][2]
-
Precursor: Methyl 4-methoxythiophene-3-carboxylate.[1][3][4]
-
Core Logic:
Synthetic Pathway Diagram
Caption: Two-step synthetic pathway leveraging electronic directing effects for regiocontrol.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
This step involves the aromatization of the tetrahydrothiophene precursor via O-methylation of the enol tautomer.[1]
Reagents:
-
Methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 equiv)[1]
-
Dimethyl sulfate (DMS) (1.2 equiv)[1]
-
Potassium carbonate (
) (1.5 equiv)[1] -
Solvent: Acetone (Dry)[1]
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with
and dry acetone under atmosphere. -
Addition: Add Methyl 4-oxotetrahydrothiophene-3-carboxylate dropwise at room temperature. The mixture may turn slightly yellow as the enolate forms.[2]
-
Methylation: Cool to 0°C. Add Dimethyl sulfate dropwise over 20 minutes to control the exotherm.
-
Reflux: Warm to room temperature, then heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2] The starting material spot (polar) should disappear, replaced by a less polar UV-active spot (aromatic thiophene).[1]
-
Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in DCM, wash with 10%
(to remove unreacted DMS) and brine. Dry over .[1][2][5] Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Step 2: Regioselective Bromination (The Critical Step)
Using N-Bromosuccinimide (NBS) in DMF allows for a mild reaction driven by the high electron density at C5.[1]
Reagents:
Protocol:
-
Solubilization: Dissolve the Step 1 product in DMF (0.5 M concentration) in a foil-wrapped flask (protect from light to prevent radical side reactions).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Bromination: Add NBS portion-wise over 30 minutes. Crucial: Do not add all at once; a localized high concentration of NBS can lead to dibromination.[1][2]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product typically precipitates.[1][2][5]
-
Isolation:
-
Purification: Recrystallization from MeOH or Hexane/EtOAc is usually sufficient.[1][2] If necessary, flash chromatography (Hexane:DCM 9:1).[1][2]
Characterization & Quality Control
NMR Interpretation
The structural confirmation relies on the disappearance of the C5 proton and the retention of the C2 proton.[2]
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| H-C2 | 8.10 – 8.25 | Singlet | 1H | Aromatic C2-H | Deshielded by adjacent S and Ester.[1] |
| H-C5 | Absent | - | - | Aromatic C5-Br | Key confirmation of bromination. |
| OMe | 3.85 – 3.95 | Singlet | 3H | Methoxy (-OCH3) | Strong singlet.[1] |
| COOMe | 3.75 – 3.85 | Singlet | 3H | Ester (-COOCH3) | Distinct from ether methoxy.[1][2] |
Mass Spectrometry (LC-MS)[1][8]
-
Pattern: Look for the characteristic bromine isotope pattern (
/ ) with a 1:1 intensity ratio.[1][2] -
Expected m/z:
-
Fragment loss of -OMe (31) or -COOMe (59) is common.[1]
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Mixture of isomers | Temperature too high during NBS addition.[1] | Ensure addition is strictly at 0°C. |
| Dibromination | Excess NBS or fast addition.[1][2] | Use exactly 1.05 eq NBS; add slowly. |
| Low Yield (Step 1) | Incomplete enolization.[1][2] | Ensure |
Safety & Handling
-
Dimethyl Sulfate: Highly toxic and carcinogenic.[1][2] Use only in a well-ventilated fume hood with appropriate double-gloving. Quench all glassware with ammonium hydroxide before cleaning.[2]
-
NBS: Irritant.[1][2][7] Store in a refrigerator; degraded NBS (yellow/orange) releases
and should be recrystallized from water before use.[2] -
Thiophene Derivatives: Often have a strong, sulfurous odor.[1][2] Bleach (hypochlorite) solution is effective for neutralizing odors on glassware.[1][2]
References
-
Thiophene Functionalization: Science of Synthesis: Hetarenes and Related Ring Systems, Vol 9. Thieme Chemistry. (General thiophene reactivity and bromination patterns).
-
Precursor Synthesis: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate. ChemicalBook Protocols.
-
Regioselective Bromination: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI, 2014.[2] (Validates NBS regioselectivity in activated aromatics).
-
NBS Reactivity: N-Bromosuccinimide (NBS) in Organic Synthesis. Organic Chemistry Portal.
-
Related Compound Data: Methyl 4-bromo-3-methoxythiophene-2-carboxylate (Isomer data for comparison). Fluorochem.
Sources
- 1. 4-Methylthiophene-3-carboxylic acid | C6H6O2S | CID 12993673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. METHYL 4-METHOXYTHIOPHENE-3-CARBOXYLATE CAS#: 65369-22-4 [m.chemicalbook.com]
- 4. Pi Chemicals System [pipharm.com]
- 5. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
